

Physicochemical Properties of Glucosyringic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Glucosyringic acid*

Cat. No.: *B049242*

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Introduction

Glucosyringic acid, a phenolic glycoside, is a naturally occurring compound found in various plants. As a derivative of syringic acid, it is of growing interest to researchers in the fields of pharmacology, food science, and materials science due to its potential antioxidant and bioactive properties. A thorough understanding of its physicochemical properties is fundamental for its application in drug development, food preservation, and as a versatile biomaterial. This technical guide provides a comprehensive overview of the known physicochemical properties of **Glucosyringic acid**, details established experimental protocols for their determination, and explores the relevant biological signaling pathways associated with its aglycone, syringic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Glucosyringic acid**. It is important to note that while some experimental data is available, many of the listed values are predicted based on computational models.

Property	Value	Source	Type
IUPAC Name	4-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,5-dimethoxybenzoic acid	N/A	N/A
Molecular Formula	C ₁₅ H ₂₀ O ₁₀	[1]	N/A
Molecular Weight	360.31 g/mol	[1]	N/A
Melting Point	206-207 °C	[2]	Experimental
Water Solubility	9.1 g/L	[2]	Predicted
55200 mg/L at 25 °C	[2]	Estimated	
logP (Octanol-Water Partition Coefficient)	-0.86	[2]	Predicted (ALOGPS)
-1.0	[2]	Predicted (XlogP3)	
-1.3	[2]	Predicted (ChemAxon)	
pKa (Acid Dissociation Constant)	3.87 (Strongest Acidic)	[2]	Predicted (ChemAxon)
Polar Surface Area	155.14 Å ²	[2]	Predicted (ChemAxon)
Hydrogen Bond Donor Count	5	[2]	Predicted (ChemAxon)
Hydrogen Bond Acceptor Count	10	[2]	Predicted (ChemAxon)
Rotatable Bond Count	6	[2]	Predicted (ChemAxon)

Experimental Protocols

Precise experimental determination of physicochemical properties is crucial for the validation of computational models and for use in regulatory submissions. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using the capillary method.

Protocol:

- **Sample Preparation:** A small, dry sample of **Glucosyringic acid** is finely powdered.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end. The sample height should be 2-3 mm.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.[\[4\]](#)
- **Measurement:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.[\[5\]](#) A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for accuracy.[\[4\]](#)

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.[\[6\]](#)

Protocol:

- **Equilibration:** An excess amount of **Glucosyringic acid** is added to a known volume of distilled water in a flask.
- **Agitation:** The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** The suspension is allowed to stand to separate the undissolved solid from the saturated solution. Centrifugation or filtration can be used to aid this separation.
- **Quantification:** The concentration of **Glucosyringic acid** in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Protocol:

- **Phase Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of **Glucosyringic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand until the layers have completely separated.[7]
- **Quantification:** The concentration of **Glucosyringic acid** in both the n-octanol and aqueous phases is determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).[8]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly accurate method for its determination.[10]

Protocol:

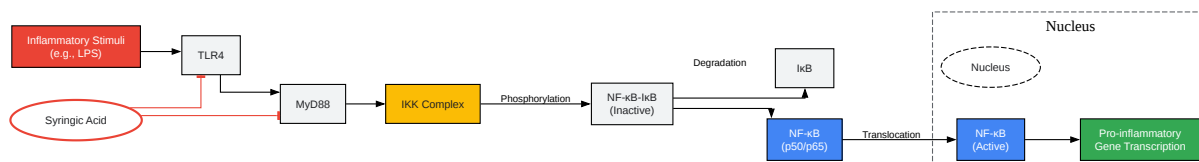
- **Sample Preparation:** A solution of **Glucosyringic acid** of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant using an inert salt like KCl.[\[11\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[\[10\]](#)
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[\[10\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[\[11\]](#)

Signaling Pathways

While direct studies on the signaling pathways of **Glucosyringic acid** are limited, its biological effects are likely mediated through its aglycone, syringic acid, following enzymatic or acidic hydrolysis. Syringic acid has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF-κB Signaling Pathway in Inflammation

Syringic acid has demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) pathway.[\[12\]](#) Under inflammatory conditions, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Syringic acid can downregulate upstream signaling components like TLR4 and MyD88, thereby inhibiting IKK activation and subsequent NF-κB activation.[\[13\]](#)

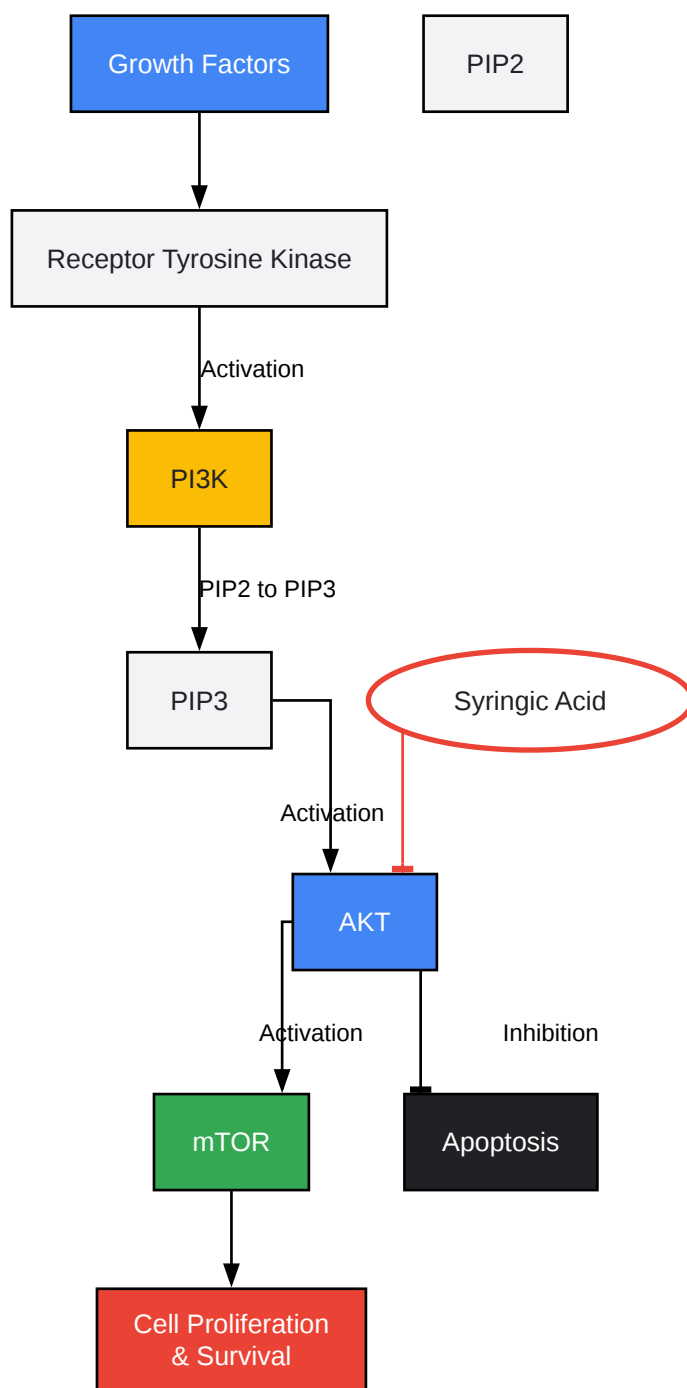


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Figure 1: Inhibition of the NF-κB signaling pathway by syringic acid.

AKT/mTOR Signaling Pathway in Cancer

In the context of cancer, syringic acid has been shown to induce apoptosis and inhibit cell proliferation by modulating the AKT/mTOR signaling pathway.[14][15] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. Syringic acid can suppress the activation of this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like caspases.[16]

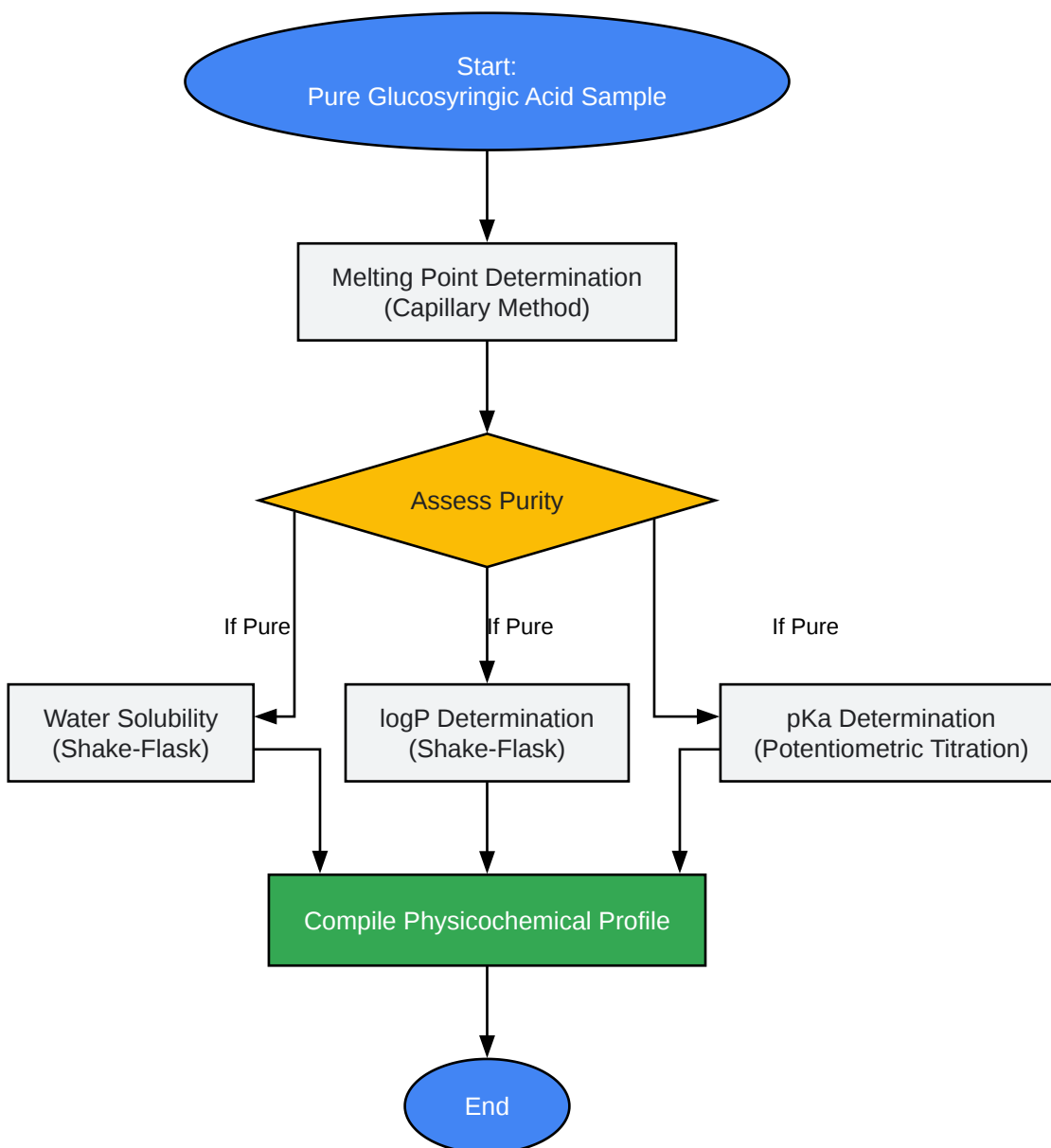


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Figure 2: Modulation of the AKT/mTOR pathway by syringic acid.

Experimental Workflow for Physicochemical Property Determination

The logical flow for the experimental determination of the key physicochemical properties of a compound like **Glucosyringic acid** involves a series of sequential and parallel steps.



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Figure 3: Workflow for physicochemical property determination.

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